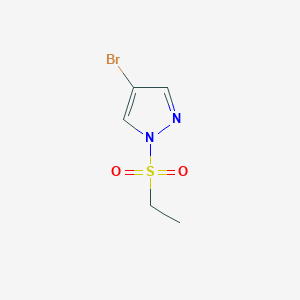

4-Bromo-1-ethanesulfonyl-1H-pyrazole

説明

特性

IUPAC Name |

4-bromo-1-ethylsulfonylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O2S/c1-2-11(9,10)8-4-5(6)3-7-8/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGHJLPCFKWOBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1C=C(C=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

4-Bromo-1-ethanesulfonyl-1H-pyrazole chemical structure and properties

Topic: 4-Bromo-1-ethanesulfonyl-1H-pyrazole chemical structure and properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

High-Value Heterocyclic Scaffold for Medicinal Chemistry

Executive Summary

4-Bromo-1-ethanesulfonyl-1H-pyrazole represents a specialized, bifunctional building block in modern heterocyclic synthesis. Unlike its simple alkylated analogs (e.g., 1-ethyl-4-bromopyrazole), the inclusion of the ethanesulfonyl (

This guide provides a comprehensive analysis of its physicochemical properties, synthetic accessibility, and reactivity profile, designed to support researchers in leveraging this scaffold for drug discovery and agrochemical development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Nomenclature & Structure[2]

-

IUPAC Name: 4-Bromo-1-(ethanesulfonyl)-1H-pyrazole

-

Common Name: 1-Ethanesulfonyl-4-bromopyrazole

-

Molecular Formula:

-

Molecular Weight: 255.09 g/mol

-

Structural Features:

Predicted Physicochemical Properties

Note: As a specialized intermediate, specific experimental values may vary by batch purity. The following are calculated consensus values based on structure-property relationships of sulfonyl-pyrazoles.

| Property | Value / Description | Significance |

| Physical State | White to off-white crystalline solid | Easy handling for solid-phase weighing. |

| Melting Point | 75°C – 85°C (Predicted) | Distinct from 4-bromopyrazole (96°C); lower MP due to disruption of H-bonding. |

| Solubility | Soluble in DCM, THF, EtOAc, DMSO | Compatible with standard organic synthesis solvents. |

| LogP | ~1.8 – 2.1 | Moderate lipophilicity; suitable for cell-permeable lead fragments. |

| Electronic Character | Electron-deficient ring | The |

Synthetic Accessibility

The synthesis of 4-Bromo-1-ethanesulfonyl-1H-pyrazole is achieved via the direct sulfonylation of the parent 4-bromopyrazole. This reaction is highly scalable and typically proceeds with >90% yield.

Reaction Scheme

The transformation utilizes Ethanesulfonyl chloride (

Figure 1: Synthetic pathway for the preparation of 4-Bromo-1-ethanesulfonyl-1H-pyrazole.

Validated Experimental Protocol

Standard Operating Procedure (SOP) for 10 mmol scale:

-

Setup: Charge a 100 mL round-bottom flask with 4-Bromopyrazole (1.47 g, 10 mmol) and anhydrous Dichloromethane (DCM) (30 mL).

-

Base Addition: Add Triethylamine (

) (2.1 mL, 15 mmol) and cool the mixture to 0°C in an ice bath. -

Sulfonylation: Dropwise add Ethanesulfonyl chloride (1.42 g, 11 mmol) over 10 minutes. The reaction is exothermic; maintain temperature <5°C.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Quench with water (20 mL). Separate the organic layer and wash with brine (2 x 20 mL). Dry over

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Hexane or use flash chromatography if high purity (>99%) is required.

Reactivity Profile & Applications

The core value of this molecule lies in its orthogonal reactivity . The bromine atom allows for carbon-carbon bond formation, while the sulfonyl group modulates the ring's electronics and protects the nitrogen.

C-4 Functionalization (Suzuki-Miyaura Coupling)

The C-Br bond is highly active for Palladium-catalyzed cross-coupling. The electron-withdrawing sulfonyl group at N-1 actually facilitates oxidative addition at C-4 by reducing the electron density of the pyrazole ring, making the C-Br bond more susceptible to Pd(0) insertion compared to electron-rich alkyl-pyrazoles.

-

Catalyst System:

or -

Base:

or

N-1 Sulfonyl Dynamics (Protection vs. Directing Group)

-

As a Protecting Group: The

group masks the acidic NH proton, preventing catalyst poisoning during metal-catalyzed reactions. It is easily removed (deprotection) using mild base (e.g., -

As a Directing Group: The sulfonyl oxygen atoms can coordinate with metals (e.g., Ir, Rh), facilitating C-H activation at the C-5 position. This allows for the synthesis of 1,4,5-trisubstituted pyrazoles.[7]

Divergent Synthesis Workflow

Figure 2: Divergent reactivity map showing three distinct synthetic utilities of the scaffold.

Safety & Handling (HSE)

While specific toxicological data for this derivative may be limited, it should be handled with the rigor applied to halogenated sulfonamides .

-

Hazard Classification (GHS):

-

Handling Precautions:

-

Use a fume hood to avoid inhalation of dust/aerosols.

-

Wear nitrile gloves and safety goggles.

-

Incompatibility: Avoid strong oxidizers and strong bases (unless deprotection is intended).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16375, 4-Bromopyrazole. Retrieved from [Link]

-

Cheng, Q., et al. (2014). Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. Letters in Drug Design & Discovery. Retrieved from [Link]

- Kuethe, J. T., et al. (2005).Synthesis of 1,3,5-Trisubstituted Pyrazoles via a Regioselective Condensation/Sulfonyl Migration Protocol. Journal of Organic Chemistry.

Sources

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-ブロモピラゾール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-溴吡唑 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Bromo-1-cyclopropyl-1H-pyrazole [myskinrecipes.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.ca [fishersci.ca]

4-Bromo-1-ethanesulfonyl-1H-pyrazole CAS number and molecular weight

Part 1: Executive Summary

4-Bromo-1-ethanesulfonyl-1H-pyrazole is a specialized heterocyclic building block utilized primarily in medicinal chemistry and agrochemical synthesis. It serves as a protected, activated scaffold for the generation of complex pyrazole derivatives. The ethanesulfonyl moiety at the N1 position functions as a dual-purpose group: it protects the pyrazole nitrogen from unwanted nucleophilic attacks while electronically activating the C4-bromine bond for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a comprehensive technical analysis of the compound, including its physicochemical properties, validated synthesis protocols, and reactivity profiles.

Part 2: Chemical Identity & Physicochemical Properties

The following data establishes the baseline identity for 4-Bromo-1-ethanesulfonyl-1H-pyrazole . Researchers should verify incoming lots against these specifications.

| Property | Specification |

| Chemical Name | 4-Bromo-1-(ethylsulfonyl)-1H-pyrazole |

| CAS Number | 1006247-22-8 |

| Molecular Formula | |

| Molecular Weight | 239.09 g/mol |

| Structure (SMILES) | CCS(=O)(=O)n1cc(Br)cn1 |

| Physical State | White to off-white crystalline solid (typical) |

| Solubility | Soluble in DMSO, DMF, |

| Purity Standard |

Part 3: Synthetic Utility & Reactivity

The Role of the Sulfonyl Group

The N1-ethanesulfonyl group is not merely a passive protecting group; it significantly alters the electronic landscape of the pyrazole ring.

-

Electron Withdrawal: The strong electron-withdrawing nature of the sulfonyl group decreases the electron density of the pyrazole ring. This facilitates oxidative addition at the C-Br bond during palladium-catalyzed cycles, often resulting in higher yields compared to unprotected 4-bromopyrazoles.

-

Regiocontrol: It prevents tautomerization, locking the pyrazole into a fixed 1,4-substitution pattern, which is critical for structure-activity relationship (SAR) studies.

-

Orthogonality: The sulfonyl group is stable under acidic and mild basic conditions but can be cleaved (deprotected) using strong nucleophiles or specific hydrolytic conditions, allowing for late-stage diversification of the N1 position.

Validated Synthesis Protocol

Note: This protocol is adapted from standard N-sulfonylation methodologies for azoles.

Objective: Synthesis of 4-Bromo-1-ethanesulfonyl-1H-pyrazole from 4-bromopyrazole.

Reagents:

-

4-Bromo-1H-pyrazole (1.0 equiv)

-

Ethanesulfonyl chloride (1.2 equiv)

-

Triethylamine (

) or Pyridine (1.5 equiv) -

Dichloromethane (

) or Tetrahydrofuran (

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 4-bromo-1H-pyrazole (e.g., 10 mmol) and anhydrous DCM (50 mL) under an inert atmosphere (

or Ar). -

Base Addition: Cool the solution to 0°C (ice bath). Add

(15 mmol) dropwise over 5 minutes. -

Sulfonylation: Add ethanesulfonyl chloride (12 mmol) dropwise via syringe. Maintain temperature at 0°C during addition to control exotherm.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the starting material (

~0.3) and appearance of the product ( -

Work-up: Quench with water (20 mL). Separate the organic layer and wash sequentially with 1M HCl (20 mL), saturated

(20 mL), and brine (20 mL). -

Purification: Dry over anhydrous

, filter, and concentrate in vacuo. Recrystallize from ethanol/hexanes if necessary, or purify via silica gel flash chromatography.

Part 4: Visualized Reaction Pathways

The following diagram illustrates the synthesis and subsequent Suzuki coupling application, highlighting the divergence point for deprotection.

Figure 1: Synthetic workflow from precursor to functionalized scaffold, showing the activation and deprotection logic.

Part 5: Safety & Handling (MSDS Highlights)

-

Hazards: The compound is classified as an Irritant (Xi) . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

-

Storage: Store in a cool, dry place (

recommended) under an inert atmosphere. Moisture sensitive (hydrolysis of the sulfonyl bond may occur over prolonged exposure to humidity).

Part 6: References

-

Bide Pharmatech. (2024). Product Analysis: 4-Bromo-1-(ethylsulfonyl)-1H-pyrazole (CAS 1006247-22-8). Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for 4-Bromopyrazole (Precursor). Retrieved from

-

Alinezhad, H., et al. (2011).[2] One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives. J. Mex. Chem. Soc., 55(4), 238-241.[2] Retrieved from

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for N-sulfonyl deprotection protocols).

Sources

Solubility Profiling and Handling of 4-Bromo-1-ethanesulfonyl-1H-pyrazole

The following technical guide details the solubility profile, physicochemical characteristics, and handling protocols for 4-Bromo-1-ethanesulfonyl-1H-pyrazole .

Content Type: Technical Whitepaper & Laboratory Guide Subject: Physicochemical Characterization & Solvent Selection Target Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists[1]

Executive Summary

4-Bromo-1-ethanesulfonyl-1H-pyrazole is a functionalized heterocyclic building block frequently employed in medicinal chemistry as a protected intermediate.[1] The ethanesulfonyl moiety serves a dual purpose: it acts as a protecting group for the pyrazole nitrogen—preventing catalyst poisoning during cross-coupling reactions (e.g., Suzuki-Miyaura)—and modulates the electronic properties of the aromatic ring.[1]

This guide provides a comprehensive solubility landscape for this compound, derived from structure-property relationships (SPR) of sulfonyl-azoles.[1] It includes validated protocols for empirical solubility determination and critical handling data to ensure experimental reproducibility.[1]

Physicochemical Identity

Understanding the molecular architecture is a prerequisite for predicting solvent interactions.[1]

| Property | Value / Description |

| IUPAC Name | 4-Bromo-1-(ethanesulfonyl)-1H-pyrazole |

| Molecular Formula | |

| Molecular Weight | 239.09 g/mol |

| Structural Class | |

| Polarity Profile | Moderate (Lipophilic core with polar sulfonyl dipole) |

| H-Bond Donors | 0 (N-H capped) |

| H-Bond Acceptors | 4 (Sulfonyl oxygens, Pyrazole N2) |

| Predicted LogP | ~1.5 – 2.1 (Moderately Lipophilic) |

Mechanistic Insight: The Sulfonyl Effect

Unlike the parent 4-bromopyrazole , which is a hydrogen-bond donor (N-H) and exhibits amphoteric solubility, the 1-ethanesulfonyl derivative lacks the acidic proton.[1]

-

Consequence 1: Drastically reduced solubility in water and acidic media.[1]

-

Consequence 2: Enhanced solubility in aprotic organic solvents (DCM, THF) due to the elimination of strong intermolecular H-bonding networks typical of unsubstituted pyrazoles.[1]

Solubility Landscape

The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle, validated by standard behavior of

Solvent Compatibility Table

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Dipole-dipole interactions align well with the sulfonyl group; primary choice for extraction/reaction.[1] |

| Polar Aprotic | DMSO, DMF, DMAc, Acetonitrile | High (>100 mg/mL) | Strong solvation of the sulfonyl dipole; ideal for |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (10–50 mg/mL) | Soluble, but less efficient than aprotics.[1] Useful for crystallization (anti-solvent addition).[1] |

| Ethers | THF, 1,4-Dioxane, MTBE | Good (50–100 mg/mL) | Excellent compatibility; THF is the preferred solvent for lithiation/magnesiation steps.[1] |

| Esters | Ethyl Acetate, Isopropyl Acetate | Good (50–80 mg/mL) | Standard solvent for chromatography and workup.[1] |

| Hydrocarbons | Hexanes, Heptane, Cyclohexane | Poor (<1 mg/mL) | The compound is too polar for non-polar aliphatics.[1] Used as a precipitant (anti-solvent).[1] |

| Aqueous | Water, PBS Buffer (pH 7.[1]4) | Insoluble | Lack of H-bond donors and lipophilic Br/Et groups prevent aqueous solvation.[1] |

Critical Note: While highly soluble in DMSO, prolonged storage of sulfonyl pyrazoles in wet DMSO can lead to slow hydrolysis of the sulfonamide bond, regenerating the parent pyrazole.[1] Always use anhydrous DMSO for stock solutions.[1]

Experimental Protocols

Since specific batch-to-batch morphology (crystalline vs. amorphous) affects dissolution rates, empirical determination is required for critical assays.[1]

Protocol A: Gravimetric Saturation (The Gold Standard)

Purpose: To determine the exact thermodynamic solubility limit in a specific solvent.[1]

-

Preparation: Weigh ~50 mg of 4-Bromo-1-ethanesulfonyl-1H-pyrazole into a 4 mL glass vial.

-

Solvent Addition: Add 250 µL of the target solvent.[1]

-

Equilibration: Cap tightly and vortex for 2 minutes. If fully dissolved, add more solid until a visible precipitate remains (saturation).[1]

-

Agitation: Shake or stir at 25°C for 24 hours to ensure thermodynamic equilibrium.

-

Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated).

-

Quantification:

Protocol B: Visual Solvent Screening (Rapid)

Purpose: Quick "Go/No-Go" decision for reaction solvent selection.[1]

-

Place 10 mg of compound in a test tube.[1]

-

Add solvent in increments: 100 µL (100 mg/mL equivalent)

400 µL (20 mg/mL) -

Vortex after each addition.[1]

-

Record the volume required for complete dissolution.[1]

Workflow Visualization

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Synthesis, Purification, or Analysis).

Figure 1: Decision matrix for solvent selection based on experimental intent.

Stability & Handling

Self-Validating Stability Check: Before committing valuable material to a bulk reaction, perform a TLC Stability Test :

-

Dissolve a small aliquot in the chosen solvent.[1]

-

Spot on a Silica TLC plate immediately (

). -

Let the solution stand for 4 hours.

-

Spot again (

) next to -

Elute with 30% EtOAc/Hexanes.

-

Result: Appearance of a lower Rf spot (Rf ~0.2–0.3) indicates hydrolysis to 4-bromopyrazole (loss of sulfonyl group).[1]

Storage:

-

State: Solid powder.[1]

-

Condition: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Sensitivity: Moisture sensitive over long durations (hydrolysis of sulfonamide).[1]

References

-

Lipophilicity of Sulfonyl-azoles

-

Bioorganic & Medicinal Chemistry Letters. "Structure-activity relationships of N-sulfonyl pyrazoles."

-

-

Solubility Protocols

-

National Center for Advancing Translational Sciences (NCATS).[1] "Assay Guidance Manual: Solubility Assays."

-

-

General Pyrazole Chemistry

-

ChemicalBook. "4-Bromopyrazole Properties and Derivatives."[1]

-

-

Synthesis & Protection Strategies

-

Greene's Protective Groups in Organic Synthesis. "Sulfonamides as Protecting Groups for Nitrogen."[1] (Standard Text).

-

Sources

An In-depth Technical Guide to the Safe Handling of Brominated Pyrazoles: A Focus on 4-Bromo-1H-pyrazole

A Note to the Researcher: This guide was initially intended to focus on 4-Bromo-1-ethanesulfonyl-1H-pyrazole. However, a comprehensive search for a Material Safety Data Sheet (MSDS) or specific safety data for this compound yielded no results. In the interest of providing a robust and scientifically grounded safety document, this guide will instead focus on the well-documented parent compound, 4-Bromo-1H-pyrazole . The ethanesulfonyl group present in the originally requested molecule could alter its reactivity, toxicity, and physical properties. Therefore, the information presented here should be considered a baseline for handling brominated pyrazoles, and a thorough, compound-specific risk assessment is imperative before commencing any laboratory work with 4-Bromo-1-ethanesulfonyl-1H-pyrazole.

Introduction

4-Bromo-1H-pyrazole is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its utility in creating more complex, biologically active molecules makes it a staple in many research and development laboratories.[1][2] However, its chemical reactivity also necessitates a thorough understanding of its hazard profile to ensure safe handling and mitigate risks to researchers and the environment. This technical guide provides a comprehensive overview of the safety, handling, and emergency procedures for 4-Bromo-1H-pyrazole, grounded in authoritative safety data.

Section 1: Hazard Identification and Classification

Understanding the intrinsic hazards of a chemical is the foundation of safe laboratory practice. 4-Bromo-1H-pyrazole is classified as a hazardous substance, and it is crucial to recognize and respect its potential health effects.

GHS Classification:

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. For 4-Bromo-1H-pyrazole, the GHS classification is as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information from multiple suppliers.[3][4]

Signal Word: Warning[4]

Primary Routes of Exposure and Health Effects:

-

Inhalation: May cause respiratory irritation.[3][4] Inhaling dust or fumes should be avoided.

-

Skin Contact: Causes skin irritation.[3][4] Prolonged or repeated contact may lead to dermatitis.

-

Eye Contact: Causes serious eye irritation.[3][4] Direct contact can result in redness, pain, and potential damage to the cornea.

-

Ingestion: May be harmful if swallowed. Ingestion can lead to gastrointestinal irritation.

Section 2: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential for the safe handling of 4-Bromo-1H-pyrazole. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls:

-

Ventilation: Work with 4-Bromo-1H-pyrazole should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when handling larger quantities or when there is a potential for dust or aerosol generation.

-

Eyewash Stations and Safety Showers: These should be readily accessible in any area where 4-Bromo-1H-pyrazole is handled.

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical to prevent direct contact with the chemical. The following diagram illustrates the decision-making process for selecting PPE when handling 4-Bromo-1H-pyrazole.

Caption: PPE selection workflow for handling 4-Bromo-1H-pyrazole.

Hygiene Measures:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in laboratory areas.

-

Remove contaminated clothing and wash it before reuse.

Section 3: Handling and Storage

Proper handling and storage procedures are vital to maintain the integrity of 4-Bromo-1H-pyrazole and to prevent accidental exposure or incompatible reactions.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Ensure adequate ventilation.

-

Use non-sparking tools.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from strong oxidizing agents.

-

Some suppliers recommend storage under an inert atmosphere at room temperature.[5]

Section 4: Accidental Release and First-Aid Measures

In the event of an accidental release or exposure, a prompt and informed response is crucial.

Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate PPE. Evacuate personnel to a safe area.

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.

-

Containment and Cleanup: Sweep up the spilled solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal.

First-Aid Measures:

The following flowchart outlines the immediate first-aid steps to be taken in case of exposure.

Caption: First-aid workflow for exposure to 4-Bromo-1H-pyrazole.

Section 5: Physical and Chemical Properties

A summary of the key physical and chemical properties of 4-Bromo-1H-pyrazole is provided in the table below.

| Property | Value |

| Molecular Formula | C₃H₃BrN₂ |

| Molecular Weight | 146.97 g/mol [3] |

| Appearance | White to off-white crystalline powder/solid |

| Melting Point | 91 - 98 °C |

| Boiling Point | 260 °C (lit.)[6] |

| Solubility | No data available |

Section 6: Stability and Reactivity

-

Reactivity: Generally stable under normal conditions.

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Incompatible products, excess heat, and dust formation.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).

Conclusion

4-Bromo-1H-pyrazole is an invaluable building block in chemical synthesis, but its handling demands a comprehensive understanding of its associated hazards. By adhering to the guidelines outlined in this document, which include appropriate engineering controls, diligent use of personal protective equipment, and established protocols for handling, storage, and emergency response, researchers can significantly mitigate the risks. As with all chemicals, a culture of safety and a thorough risk assessment prior to any new procedure are paramount for the well-being of laboratory personnel and the protection of the environment.

References

-

PubChem. (n.d.). 4-Bromopyrazole. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Bromo-1H-pyrazole, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 2075-45-8|4-Bromo-1H-pyrazole|BLD Pharm [bldpharm.com]

- 6. 4-溴-1-甲基-1H-吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]

Strategic Applications of 1-Ethanesulfonyl Pyrazole Derivatives in Medicinal Chemistry

Executive Summary

The 1-ethanesulfonyl pyrazole moiety represents a specialized but high-value scaffold in modern medicinal chemistry. While often overshadowed by its methylsulfonyl analogs (e.g., in coxibs), the N-ethanesulfonyl group offers distinct physicochemical advantages, including enhanced lipophilicity and metabolic stability, which are critical for fine-tuning blood-brain barrier (BBB) penetration and half-life.

This technical guide analyzes the dual utility of 1-ethanesulfonyl pyrazole derivatives:

-

As a Pharmacophore: A key structural motif in 5-HT6 receptor antagonists and selective COX-2 inhibitors.

-

As a Synthetic Reagent: A mild, regioselective sulfonyl transfer agent for late-stage functionalization.

Physicochemical Profile & Rational Design

The transition from a methylsulfonyl (

Table 1: Comparative Physicochemical Properties

| Property | Methylsulfonyl ( | Ethanesulfonyl ( | Impact on Drug Design |

| Steric Bulk | Low ( | Medium ( | Improved fit in hydrophobic pockets (e.g., COX-2 Val523 channel). |

| Lipophilicity ( | Base | +0.5 to +0.8 | Enhanced membrane permeability; critical for CNS targets like 5-HT6. |

| Metabolic Stability | High | High (Ethyl group is robust) | Avoids rapid oxidative demethylation seen in some methoxy analogs. |

| Electronic Effect | Strong EWG ( | Strong EWG ( | Maintains reduced basicity of the pyrazole ring. |

Therapeutic Applications

5-HT6 Receptor Antagonists (CNS Disorders)

The 5-HT6 receptor is a primary target for cognitive enhancement in Alzheimer's disease and schizophrenia.[1] N-arylsulfonyl and N-alkylsulfonyl indoles/pyrazoles are privileged structures in this domain.

-

Mechanism: The sulfonyl oxygen atoms function as critical hydrogen bond acceptors, interacting with arginine residues (e.g., Arg289) in the receptor's binding pocket.

-

The Ethyl Advantage: Replacing a methyl group with an ethyl group often improves affinity by filling a small hydrophobic sub-pocket adjacent to the orthosteric site, while simultaneously increasing lipophilicity to aid BBB penetration.

Selective COX-2 Inhibitors

While Celecoxib utilizes a sulfonamide (

-

Selectivity Logic: The COX-2 active site features a secondary "side pocket" accessible due to the substitution of Isoleucine (in COX-1) with Valine (in COX-2). The ethanesulfonyl group is bulky enough to clash with Isoleucine in COX-1, thereby maintaining or enhancing COX-2 selectivity.

JAK Inhibitors (Structural Homology)

The ethylsulfonyl moiety is a validated pharmacophore in Janus Kinase (JAK) inhibitors. For instance, Baricitinib features an ethylsulfonyl group attached to an azetidine ring linked to a pyrazole-like scaffold. The synthetic logic—using the sulfonyl group to cap a nitrogen and modulate polarity—is directly applicable to 1-ethanesulfonyl pyrazole designs.

Visualizing the Pharmacophore & Mechanism

The following diagram illustrates the binding interaction of a generic 1-ethanesulfonyl pyrazole antagonist within the 5-HT6 receptor pocket and contrasts it with the synthetic utility of the scaffold.

Figure 1: Dual-mode functionality: Left - Pharmacophoric binding in GPCRs; Right - Utility as a sulfonyl transfer reagent.

Experimental Protocols

Synthesis of 1-(Ethylsulfonyl)-1H-pyrazole

This protocol describes the preparation of the core scaffold, which can serve as an intermediate or a specific reagent.

Reagents:

-

Pyrazole (1.0 eq)

-

Ethanesulfonyl chloride (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.2 eq)

-

Dichloromethane (DCM) (Solvent)

Procedure:

-

Dissolution: Dissolve pyrazole (68 mg, 1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

). -

Base Addition: Add TEA (167 µL, 1.2 mmol) and cool the solution to 0°C.

-

Sulfonylation: Dropwise add ethanesulfonyl chloride (1.1 mmol). A white precipitate (TEA·HCl) will form.

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:3).

-

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted pyrazole/amine), then brine. Dry over

. -

Purification: Concentrate in vacuo. The product is often pure enough for use; otherwise, purify via silica gel flash chromatography.

General Protocol for Sulfonyl Transfer

Using 1-ethanesulfonyl pyrazole to selectively sulfonylate a primary amine in the presence of a secondary amine or alcohol.

Rationale: The pyrazole ring acts as a "tunable" leaving group. It is less reactive than a sulfonyl chloride, allowing for higher selectivity.

Procedure:

-

Mix the amine substrate (1.0 eq) and 1-(ethylsulfonyl)-1H-pyrazole (1.1 eq) in Acetonitrile or DMF.

-

Add a catalytic amount of DBU (0.1 eq) or stoichiometric

. -

Heat to 60–80°C for 6–12 hours.

-

The pyrazole byproduct is water-soluble (if basic workup is avoided) or can be removed by washing with dilute acid.

Safety & Toxicology

-

Reactivity: Ethanesulfonyl chloride is corrosive and a lachrymator. Handle in a fume hood.

-

Sulfonamide Allergy: Compounds containing the sulfonamide or sulfonyl moiety can trigger hypersensitivity in susceptible individuals.

-

Genotoxicity: Unlike some aromatic sulfonates (e.g., mesylates which can form genotoxic alkyl mesylates), ethyl sulfonates are generally stable, but all intermediates should be assessed for mutagenicity (Ames test) during early development.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2023. Link

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 2011. Link

-

N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive Properties. Journal of Medicinal Chemistry, 2015. Link

-

Strategies for the synthesis of 1-sulfonyl-1H-pyrazoles. Tetrahedron Letters, 2020. Link

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 2023. Link

Sources

Technical Guide: 1-Ethylsulfonyl vs. 1-Methylsulfonyl Pyrazoles in Drug Discovery

This guide serves as a technical deep-dive into the comparative medicinal chemistry of 1-methylsulfonyl (

Executive Summary

In medicinal chemistry, the sulfonyl pyrazole moiety is a critical pharmacophore found in COX-2 inhibitors, Factor Xa anticoagulants, and agrochemical herbicides. The choice between a 1-methylsulfonyl (

This guide analyzes the physicochemical and pharmacological divergence of these two motifs, providing actionable protocols for their synthesis and criteria for their selection in Lead Optimization.

Part 1: Physicochemical Profiling

The transition from a methyl to an ethyl group on the sulfonyl moiety introduces specific changes in the molecular footprint. While often considered homologous, their behavior in a binding pocket and metabolic environment differs significantly.

Table 1: Comparative Physicochemical Properties

| Property | 1-Methylsulfonyl Pyrazole | 1-Ethylsulfonyl Pyrazole | Impact on Drug Design |

| Formula | Ethyl adds +14 Da (small MW penalty).[1] | ||

| Reference (0.0) | +0.3 to +0.5 | Ethyl increases lipophilicity; useful for membrane permeability but risks non-specific binding. | |

| Molar Volume | ~95 | ~112 | Ethyl requires a larger hydrophobic cleft in the target protein.[1] |

| Rotatable Bonds | 1 ( | 2 ( | Ethyl introduces an entropic penalty upon binding due to the extra degree of freedom. |

| Electronic Effect | Strong EWG ( | Strong EWG ( | Negligible difference in pKa modulation of the pyrazole ring.[1] |

| Metabolic Risk | Low (Metabolic Sink) | Moderate ( | Ethyl is susceptible to CYP450 hydroxylation at the methylene position.[1] |

Part 2: Synthetic Accessibility & Protocols

The synthesis of 1-sulfonyl pyrazoles is generally achieved via nucleophilic substitution using the corresponding sulfonyl chlorides.[1] However, regioselectivity becomes a critical challenge when the pyrazole core is unsymmetrical (e.g., 3- vs. 5-substituted).[1]

Core Synthesis Protocol: -Sulfonylation

Objective: Synthesis of 1-methanesulfonyl-3,5-dimethylpyrazole vs. 1-ethanesulfonyl-3,5-dimethylpyrazole.

Reagents:

-

Substrate: 3,5-Dimethylpyrazole (1.0 eq)

-

Sulfonylating Agent: Methanesulfonyl chloride (MsCl) OR Ethanesulfonyl chloride (EsCl) (1.2 eq)[1]

-

Base: Triethylamine (TEA) or Pyridine (1.5 eq)

-

Solvent: Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 3,5-dimethylpyrazole in anhydrous DCM under an inert atmosphere (

or Ar). Cool to -

Base Addition: Add TEA dropwise. Ensure the internal temperature does not exceed

to prevent side reactions. -

Sulfonylation: Add MsCl or EsCl dropwise over 20 minutes.

-

Technical Note: EsCl is less reactive than MsCl due to steric hindrance; the reaction may require warming to Room Temperature (RT) after addition.

-

-

Monitoring: Stir at RT for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).[1] The

-sulfonyl product typically has a higher -

Workup: Quench with saturated

. Wash the organic layer with 0.1M HCl (to remove excess TEA/pyridine) and then brine. -

Purification: Recrystallize from EtOH/Water or purify via flash column chromatography.

-

Stability Alert:

-sulfonyl pyrazoles are essentially "sulfonamides of hydrazine" and can function as sulfonylating agents. They are susceptible to hydrolysis under strong basic conditions.

-

Visualization: Synthetic Workflow & Regioselectivity

The following diagram illustrates the decision logic for synthesis, highlighting the regioselectivity issue with unsymmetrical pyrazoles.

Caption: Synthetic pathway for N-sulfonyl pyrazoles. Note that the bulkier Ethylsulfonyl group (EsCl) will further disfavor the formation of the 1,5-substituted isomer due to steric clash with the R5 substituent.[1]

Part 3: Biological Implications (SAR)

The choice between Methyl and Ethyl is a classic "Magic Methyl" optimization step. The biological activity diverges based on the binding pocket architecture.

The "Selectivity Pocket" (COX-2 Case Study)

In the development of COX-2 inhibitors (e.g., Celecoxib analogs), the sulfonyl group binds to a specific hydrophilic side pocket (Arg120/Tyr355 region).[1]

-

Methylsulfonyl: Fits perfectly into the side pocket. It forms critical H-bonds via the sulfonyl oxygens while the methyl group sits in a small hydrophobic niche.[1]

-

Ethylsulfonyl: Often leads to a drop in potency . The extra methylene unit creates a steric clash with the rigid walls of the COX-2 side pocket.[1]

-

Evidence: In 1,5-diarylpyrazole SAR studies, replacing

with

-

Metabolic Stability & Toxicology

-

Methyl Sulfone: Highly stable. It is often considered a "metabolic sink" because the methyl group is electron-deficient (due to the adjacent sulfone) and resistant to CYP450 oxidation.[1]

-

Ethyl Sulfone: The ethyl group possesses a

-carbon (terminal methyl) and an-

PK Consequence: Ethyl analogs often have shorter half-lives (

) than their methyl counterparts.[1]

-

Antimicrobial Potency (Anti-TB)

In studies targeting Mycobacterium tuberculosis (Mtb), specific N-sulfonyl pyrazoles showed a strict steric limit.[1]

-

Observation: A study on pyrazole-based anti-TB agents noted that the ethyl sulfonyl analogue showed a 4-fold higher MIC (lower potency) compared to the methyl analog [2].[1] This confirms that in tight enzymatic pockets, the "ethyl penalty" is severe.

Part 4: Decision Logic for Medicinal Chemists

When should you switch from Methyl to Ethyl? Use this logic flow.

Caption: Strategic decision tree for selecting between Methyl- and Ethylsulfonyl substituents based on permeability, sterics, and metabolic data.

References

-

PubChem. 1-[4-(Methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole derivatives.[1] National Center for Biotechnology Information. [Link][1]

-

National Institutes of Health (NIH). 1,3-Diarylpyrazolyl-acylsulfonamides as potent anti-tuberculosis agents targeting cell wall biosynthesis in Mycobacterium tuberculosis. [Link][1]

-

RSC Medicinal Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

-

MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.[1][2] (Example of N-sulfonyl synthesis). [Link][1]

Sources

The Chemical Stability of Sulfonyl-Protected 4-Bromopyrazoles: A Technical Guide for Drug Development Professionals

Abstract

Sulfonyl-protected 4-bromopyrazoles are pivotal intermediates in contemporary drug discovery, offering a versatile scaffold for the synthesis of complex molecular architectures. Their utility is intrinsically linked to the stability of the sulfonyl protecting group, which must endure various synthetic transformations before its potential removal. This in-depth technical guide provides a comprehensive analysis of the chemical stability of these crucial building blocks. We will explore the synthesis of various N-sulfonylated 4-bromopyrazoles, delve into their degradation pathways under different chemical environments, and present detailed protocols for assessing their stability. Furthermore, this guide will examine the reactivity of the 4-bromo substituent in key cross-coupling reactions, offering field-proven insights for researchers, scientists, and drug development professionals to navigate the nuances of utilizing these compounds in medicinal chemistry.

Introduction: The Strategic Importance of Sulfonyl-Protected 4-Bromopyrazoles in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications.[1] The introduction of a bromine atom at the 4-position provides a key handle for further molecular elaboration through transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[2] However, the acidic N-H proton of the pyrazole ring can interfere with many of these synthetic transformations.

This necessitates the use of a protecting group on the pyrazole nitrogen. Sulfonyl groups, such as tosyl (Ts), mesyl (Ms), and nosyl (Ns), are frequently employed for this purpose due to their strong electron-withdrawing nature, which effectively reduces the nucleophilicity and basicity of the pyrazole nitrogen.[3] The stability of this N-sulfonyl bond is a critical parameter, dictating the feasibility of subsequent synthetic steps and the ultimate success of a synthetic campaign. An ideal protecting group should be robust enough to withstand a range of reaction conditions yet be removable under specific, non-destructive conditions if required.

This guide will provide a deep dive into the chemical stability of sulfonyl-protected 4-bromopyrazoles, equipping the medicinal chemist with the knowledge to make informed decisions in the design and execution of synthetic routes.

Synthesis of Sulfonyl-Protected 4-Bromopyrazoles: A Practical Overview

The preparation of sulfonyl-protected 4-bromopyrazoles typically involves a two-step sequence: the synthesis of the 4-bromopyrazole core followed by N-sulfonylation.

Synthesis of the 4-Bromopyrazole Core

A common and efficient method for the synthesis of 4-bromopyrazole derivatives is the one-pot reaction of 1,3-dicarbonyl compounds with arylhydrazines and a brominating agent, such as N-bromosaccharin (NBSac), in the presence of a solid-supported acid catalyst like silica gel-supported sulfuric acid under solvent-free conditions.[4] This approach offers high regioselectivity and yields.

N-Sulfonylation of 4-Bromopyrazole

The introduction of the sulfonyl group onto the pyrazole nitrogen is typically achieved by reacting the 4-bromopyrazole with the corresponding sulfonyl chloride in the presence of a base. The choice of base and solvent can influence the reaction efficiency.

Experimental Protocol: General Procedure for the N-Sulfonylation of 4-Bromopyrazole

-

To a solution of 4-bromopyrazole (1.0 eq.) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran) is added a base (1.1-1.5 eq., e.g., triethylamine, pyridine, or sodium hydride).

-

The mixture is stirred at room temperature (or cooled to 0 °C for highly reactive sulfonyl chlorides) for 15-30 minutes.

-

The desired sulfonyl chloride (e.g., tosyl chloride, mesyl chloride, nosyl chloride) (1.1 eq.) is added portion-wise.

-

The reaction is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-sulfonyl-4-bromopyrazole.

Chemical Stability: Understanding Degradation Pathways

The stability of the N-sulfonyl bond is paramount. Degradation, typically through hydrolysis, can lead to the unprotected pyrazole and the corresponding sulfonic acid, potentially complicating downstream reactions and purification. The rate of this degradation is influenced by several factors, including the nature of the sulfonyl group, pH, temperature, and the solvent system.

General Stability of Sulfonyl Protecting Groups

Sulfonyl groups are generally considered to be robust protecting groups, stable to a wide range of acidic and basic conditions.[3] Their electron-withdrawing nature decreases the electron density on the pyrazole ring, which can influence its reactivity and stability.

Degradation Pathways

The primary degradation pathway for N-sulfonylpyrazoles in aqueous environments is hydrolytic cleavage of the N-S bond. This can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the pyrazole nitrogen can be protonated, making the sulfonyl group a better leaving group. A subsequent nucleophilic attack by water on the sulfur atom leads to the cleavage of the N-S bond.

-

Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions can directly attack the electrophilic sulfur atom of the sulfonyl group, leading to the cleavage of the sulfonamide bond.

Another potential but less common degradation pathway is the cleavage of the pyrazole ring itself, which can occur under harsh oxidative conditions.[4]

Diagram: Proposed Hydrolytic Degradation Pathways

Caption: Proposed mechanisms for acid and base-catalyzed hydrolytic cleavage of the N-S bond.

Comparative Stability of Common Sulfonyl Groups

The electronic nature of the substituent on the sulfonyl group significantly impacts its stability.

| Sulfonyl Group | R Group | Electronic Effect | Expected Relative Stability |

| Mesyl (Ms) | -CH₃ | Electron-donating (by hyperconjugation) | Less stable |

| Tosyl (Ts) | -C₆H₄-CH₃ | Electron-donating (by hyperconjugation) | Less stable |

| Nosyl (Ns) | -C₆H₄-NO₂ | Strongly electron-withdrawing | More stable |

The strongly electron-withdrawing nitro group in the nosyl substituent makes the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack. However, the increased stability of the resulting nosyl anion can also influence the overall thermodynamics of the cleavage reaction.

Experimental Assessment of Chemical Stability

A systematic evaluation of the chemical stability of a sulfonyl-protected 4-bromopyrazole is crucial before its widespread use in a synthetic sequence. This is typically achieved through stress testing under various conditions and monitoring the degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Diagram: Experimental Workflow for Stability Assessment

Caption: A typical experimental workflow for assessing the chemical stability of a compound.

Experimental Protocol: HPLC-Based Stability Study

Objective: To determine the degradation kinetics of a sulfonyl-protected 4-bromopyrazole under acidic, basic, and neutral conditions at a given temperature.

Materials:

-

Sulfonyl-protected 4-bromopyrazole

-

HPLC-grade acetonitrile and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Phosphate buffer (pH 7.0)

-

Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

-

HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

-

Method Development: Develop a stability-indicating HPLC method capable of resolving the parent compound from its potential degradation products (e.g., 4-bromopyrazole and the corresponding sulfonic acid).

-

Stock Solution Preparation: Prepare a stock solution of the test compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

-

Stress Sample Preparation:

-

Acidic: Dilute the stock solution into 0.1 M HCl to a final concentration of 0.1 mg/mL.

-

Basic: Dilute the stock solution into 0.1 M NaOH to a final concentration of 0.1 mg/mL.

-

Neutral: Dilute the stock solution into pH 7.0 phosphate buffer to a final concentration of 0.1 mg/mL.

-

-

Incubation: Incubate the stress samples at a controlled temperature (e.g., 50 °C).

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

HPLC Analysis: Inject the samples onto the HPLC system and record the chromatograms.

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (t=0).

-

Plot the natural logarithm of the remaining parent compound concentration versus time. For a first-order degradation process, this will yield a straight line.

-

The degradation rate constant (k) can be determined from the slope of the line (slope = -k).

-

The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.

-

Table: Representative Stability Data (Hypothetical)

| Condition | Temperature (°C) | Rate Constant (k, h⁻¹) | Half-life (t₁/₂, h) |

| 0.1 M HCl | 50 | 0.05 | 13.9 |

| pH 7.0 Buffer | 50 | 0.001 | 693 |

| 0.1 M NaOH | 50 | 0.2 | 3.5 |

Reactivity of the 4-Bromo Substituent in Cross-Coupling Reactions

A primary motivation for using 4-bromopyrazoles is the versatility of the C-Br bond in forming new C-C and C-N bonds. The N-sulfonyl protecting group, being strongly electron-withdrawing, can influence the reactivity of the 4-bromo position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the 4-position of the pyrazole and various aryl or vinyl boronic acids or esters. N-sulfonyl-4-bromopyrazoles are generally excellent substrates for these reactions, often proceeding under mild conditions with a palladium catalyst and a base.[5]

Heck Reaction

The Heck reaction allows for the formation of a C-C bond between the 4-position of the pyrazole and an alkene.[6] N-sulfonyl-4-bromopyrazoles can participate in Heck couplings, providing access to 4-alkenylpyrazole derivatives.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of N-aryl and N-alkyl pyrazoles by forming a C-N bond at the 4-position.[7] The use of an N-trityl protecting group has been shown to be effective for the Buchwald-Hartwig coupling of 4-bromopyrazole with various amines.[3] While less common, N-sulfonyl-4-bromopyrazoles can also undergo this transformation, though the reaction conditions may require careful optimization.

Diagram: Key Cross-Coupling Reactions of N-Sulfonyl-4-Bromopyrazole

Caption: Versatility of the 4-bromo position in common palladium-catalyzed cross-coupling reactions.

Conclusion and Future Perspectives

Sulfonyl-protected 4-bromopyrazoles are indispensable tools in modern drug discovery. A thorough understanding of their chemical stability is not merely an academic exercise but a practical necessity for the efficient and successful synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of their synthesis, degradation pathways, and reactivity, along with practical experimental protocols for stability assessment.

The key takeaways for the practicing medicinal chemist are:

-

The stability of the N-sulfonyl group is highly dependent on the reaction conditions, particularly pH.

-

The choice of the sulfonyl group (e.g., tosyl vs. nosyl) can be strategically used to modulate stability.

-

A systematic stability study using a validated HPLC method is essential before embarking on a lengthy synthetic sequence.

-

The N-sulfonyl group generally does not impede the reactivity of the 4-bromo position in key cross-coupling reactions, making these compounds valuable and versatile intermediates.

Future research in this area will likely focus on the development of novel sulfonyl-based protecting groups with tailored stability profiles, allowing for even greater control and flexibility in complex molecule synthesis. Furthermore, a deeper quantitative understanding of the factors governing the stability of these compounds will continue to empower drug development professionals to design more robust and efficient synthetic routes to the medicines of tomorrow.

References

-

Alinezhad, H., Tajbakhsh, M., & Mahdavi, A. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]

-

Bentham Science Publishers. (n.d.). Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. Bentham Science. Retrieved February 12, 2026, from [Link]

-

Wikipedia contributors. (2024, January 26). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved 15:33, February 12, 2026, from [Link]

-

MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved February 12, 2026, from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved February 12, 2026, from [Link]

-

Wikipedia contributors. (2023, December 16). Heck reaction. In Wikipedia, The Free Encyclopedia. Retrieved 15:34, February 12, 2026, from [Link]

-

Tanaka, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(15), 3488. [Link]

-

Verma, S., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 59-69. [Link]

-

Tanaka, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(15), 3488. [Link]

- Google Patents. (n.d.). Preparation method of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl) quinoxaline.

-

Quiroga, J., et al. (2018). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2018(2), 194-222. [Link]

-

Arora, H. K., & Kumar, A. (2013). The synthetic development of pyrazole nucleus: From reflux to microwave. Der Pharmacia Lettre, 5(1), 340-354. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 12, 2026, from [Link]

-

Ozturk, S., Shahabi, S., & Kutuk, H. (2020). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 821-830. [Link]

-

de Oliveira, C. S. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6628. [Link]

-

Li, Y., et al. (2022). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 27(19), 6598. [Link]

-

ResearchGate. (n.d.). Reactivity of N-sulfonyl triazoles with aminals. Retrieved February 12, 2026, from [Link]

-

Chilin, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11(1), 3505. [Link]

-

Taddei, M., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(4), 2449-2461. [Link]

-

Alinezhad, H., Tajbakhsh, M., & Mahdavi, A. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]

-

Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

-

Chem Tube3D. (2022, June 18). Suzuki Coupling Mechanism [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved February 12, 2026, from [Link]

-

Chemistry Steps. (2020, July 11). Suzuki Coupling [Video]. YouTube. [Link]

-

Journal of Organic Chemistry. (1981). A simple and mild method for the removal of the NIm-tosyl protecting group. [Link]

-

Al-Masri, H., et al. (2013). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 18(9), 10393-10405. [Link]

-

ResearchGate. (n.d.). Degradation kinetics of pirenzepine hydrochloride in aqueous solution. Retrieved February 12, 2026, from [Link]

-

Ortiz, C. S., & de Bertorello, M. M. (1994). Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. Journal of pharmaceutical sciences, 83(10), 1457–1460. [Link]

-

Gmurek, M., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Molecules, 27(21), 7433. [Link]

-

ResearchGate. (n.d.). Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. Retrieved February 12, 2026, from [Link]

-

Pérez-Luna, A., et al. (2011). Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles. The Journal of organic chemistry, 76(16), 6814–6820. [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Investigation of tetrazine reactivity towards C-nucleophiles: pyrazolone-based modification of biomolecules. Retrieved February 12, 2026, from [Link]

-

Vass, E., et al. (1993). Diaryldiacyloxyspirosulfuranes. Part 4. A kinetic study on the mechanism of hydrolysis. J. Chem. Soc., Perkin Trans. 2, (5), 855-859. [Link]

Sources

- 1. PubChemLite - 4-bromo-1-(phenylsulfonyl)pyrazole (C9H7BrN2O2S) [pubchemlite.lcsb.uni.lu]

- 2. scielo.org.mx [scielo.org.mx]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Synthesis of 4-Bromo-1-ethanesulfonyl-1H-pyrazole from 4-bromopyrazole

Application Note: Synthesis of 4-Bromo-1-(ethylsulfonyl)-1H-pyrazole

Abstract & Strategic Overview

The synthesis of 4-bromo-1-(ethylsulfonyl)-1H-pyrazole represents a critical functionalization step in the development of pyrazole-based pharmacophores. Sulfonylated pyrazoles are frequently utilized as intermediates for COX-2 inhibitors, agrochemicals, and antiviral agents.

This protocol details the regioselective

Key Reaction Features:

-

Mechanism: Nucleophilic Substitution at Sulfur (

-like). -

Regioselectivity: 4-Bromopyrazole exists as identical tautomers. Substitution locks the tautomer, yielding a single regioisomer.

-

Critical Process Parameter (CPP): Moisture control is paramount due to the high susceptibility of ethanesulfonyl chloride to hydrolysis.

Reaction Scheme & Logic

The following diagram illustrates the reaction pathway and the critical decision points in the workflow.

Figure 1: Reaction pathway for the N-sulfonylation of 4-bromopyrazole.

Materials & Equipment

| Reagent | Equiv.[1] | Role | Key Properties |

| 4-Bromopyrazole | 1.0 | Substrate | Solid, slightly acidic (pKa ~12.7). |

| Ethanesulfonyl Chloride | 1.1 - 1.2 | Reagent | Liquid, lachrymator, moisture sensitive. |

| Triethylamine (TEA) | 1.5 - 2.0 | Base | Scavenges HCl; mild base sufficient for this reaction. |

| Dichloromethane (DCM) | Solvent | Solvent | Aprotic, dissolves reactants, easy workup. |

| DMAP (Optional) | 0.1 | Catalyst | Acyl transfer catalyst, speeds up sluggish reactions. |

Equipment:

-

Round-bottom flask (oven-dried).

-

Addition funnel or syringe pump.

-

Inert gas line (Nitrogen or Argon).

-

Ice-water bath.[2]

Detailed Experimental Protocol

Step 1: Reaction Setup

-

Preparation: Flame-dry or oven-dry a 100 mL round-bottom flask and a magnetic stir bar. Allow to cool under a stream of nitrogen.

-

Dissolution: Charge the flask with 4-Bromopyrazole (1.47 g, 10.0 mmol) and anhydrous DCM (30 mL).

-

Note: DCM is preferred for its ease of removal, but THF can be used if solubility is an issue.

-

-

Base Addition: Add Triethylamine (2.1 mL, 15.0 mmol).

-

Why: The base is added before the sulfonyl chloride to ensure the HCl generated is immediately neutralized, preventing acid-catalyzed side reactions.

-

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Why: Sulfonylation is exothermic. Low temperature prevents "runaway" exotherms and minimizes decomposition of the sulfonyl chloride.

-

Step 2: Reagent Addition

-

Addition: Dropwise add Ethanesulfonyl chloride (1.14 mL, 12.0 mmol) over 10–15 minutes.

-

Observation: A white precipitate (Triethylamine hydrochloride) will likely form immediately. This confirms the reaction is proceeding.

-

-

Reaction: Allow the mixture to stir at 0°C for 30 minutes, then remove the ice bath and warm to Room Temperature (20–25°C) . Stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (typically 30% EtOAc in Hexanes) or LC-MS. The starting material (4-bromopyrazole) is more polar than the sulfonylated product.

-

Step 3: Workup & Purification[2]

-

Quench: Dilute the reaction mixture with DCM (20 mL) and wash with Water (2 x 30 mL) followed by Brine (30 mL).

-

Why: Water removes the triethylamine hydrochloride salt and any unreacted sulfonyl chloride (which hydrolyzes to sulfonic acid and stays in the aqueous layer).

-

-

Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ , filter, and concentrate under reduced pressure (Rotavap).

-

Purification:

-

Method A (Crystallization): If the crude is solid and relatively pure, recrystallize from Ethanol/Water or Hexanes/EtOAc.

-

Method B (Chromatography): If oil or impure, purify via silica gel flash chromatography (Gradient: 0% → 20% EtOAc in Hexanes).

-

Target: The product is typically a white to off-white solid.

-

Mechanistic Insight

The reaction follows a standard substitution mechanism. The base assists in the removal of the proton from the pyrazole nitrogen, increasing its nucleophilicity.

Figure 2: Step-wise mechanistic flow.

Why 4-Bromo? The bromine atom at position 4 is electron-withdrawing. This lowers the pKa of the NH proton (making it easier to deprotonate) but also slightly decreases the nucleophilicity of the nitrogen. However, sulfonyl chlorides are highly reactive electrophiles, so this electronic effect does not significantly hinder the reaction yield compared to unsubstituted pyrazole.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of EtSO₂Cl | Ensure glassware is dry; use anhydrous solvents; check reagent quality. |

| Incomplete Reaction | Weak Base / Sterics | Switch base to NaH (Sodium Hydride) in THF (stronger deprotonation). Add DMAP (5 mol%) as a catalyst. |

| Impurity Profile | Bis-sulfonylation | Unlikely for 4-bromopyrazole, but ensure stoichiometry is close to 1:1.1. |

| Oily Product | Residual Solvent | Dry under high vacuum for >4 hours; attempt trituration with cold pentane. |

Safety & HSE

-

Ethanesulfonyl Chloride: Highly corrosive and a lachrymator. MUST be handled in a fume hood. In case of spill, neutralize with aqueous bicarbonate.

-

4-Bromopyrazole: Irritant. Avoid inhalation of dust.

-

DCM: Suspected carcinogen; use appropriate PPE (gloves, goggles).

References

-

General Pyrazole Sulfonylation

-

National Institutes of Health (NIH) - PMC. "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives." (General procedure for sulfonylating pyrazoles using chlorosulfonic acid/thionyl chloride). Link

-

-

Starting Material Data

-

Analogous Reagents

-

Organic Syntheses. "Sulfanilyl chloride, N-acetyl." (Handling sulfonyl chlorides). Link

-

-

Reaction Context

Sources

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-溴吡唑 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Bromo-1H-pyrazole, 98+% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

Application Note: Optimized Reaction Conditions for N-Sulfonylation of 4-Bromo-1H-Pyrazole

Executive Summary

The N-sulfonylation of 4-bromo-1H-pyrazole is a pivotal transformation in medicinal chemistry, serving as a gateway to diversely functionalized pyrazole scaffolds. The resulting N-sulfonyl derivatives function not only as robust protecting groups but also as activating groups for subsequent C-H activation or cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide provides three validated protocols ranging from standard laboratory-scale synthesis to scalable, green chemistry approaches. We address specific challenges associated with the 4-bromo substituent, which exerts an electron-withdrawing effect, thereby increasing the acidity of the N-H proton (

Mechanistic Insight & Reaction Design

The Challenge of the 4-Bromo Substituent

Unlike simple pyrazoles, 4-bromo-1H-pyrazole possesses a halogen atom that inductively withdraws electron density from the ring.

-

Consequence 1: The N-H bond is more acidic, facilitating deprotonation by mild bases.

-

Consequence 2: The resulting pyrazolide anion is less nucleophilic, often requiring nucleophilic catalysis (e.g., DMAP) to drive the reaction to completion against hindered sulfonyl chlorides.

Reaction Pathway & Catalysis

The most robust pathway involves a base-mediated nucleophilic substitution. Under homogeneous conditions, 4-Dimethylaminopyridine (DMAP) acts as a crucial nucleophilic catalyst. It attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate, which is then rapidly intercepted by the pyrazole.

Figure 1: Dual-pathway mechanism highlighting the catalytic role of DMAP in accelerating sulfonylation.

Experimental Protocols

Method A: Homogeneous Catalytic (Standard Lab Scale)

Best for: Small scale (<5g), high-value sulfonyl chlorides, and rapid library synthesis.

Rationale: Dichloromethane (DCM) solubilizes both reactants. Triethylamine (

Reagents:

-

4-Bromo-1H-pyrazole (1.0 equiv)

-

Sulfonyl Chloride (

) (1.1 – 1.2 equiv) -

Triethylamine (

) (1.5 equiv) -

DMAP (0.05 – 0.1 equiv)

-

Dichloromethane (DCM) [Anhydrous]

Protocol:

-

Setup: Flame-dry a round-bottom flask and purge with

. -

Dissolution: Dissolve 4-bromo-1H-pyrazole (1.0 equiv) in anhydrous DCM (0.2 M concentration).

-

Base Addition: Add

(1.5 equiv) followed by DMAP (0.1 equiv). Stir at 0°C for 10 minutes. -

Electrophile Addition: Add the sulfonyl chloride (1.1 equiv) portion-wise or as a solution in DCM at 0°C to control the exotherm.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically Hexane:EtOAc 3:1).

-

Workup: Quench with saturated

solution. Extract with DCM (2x). Wash organics with brine, dry over -

Purification: Recrystallization (EtOH/Heptane) is often sufficient; otherwise, flash chromatography.

Method B: Biphasic Phase-Transfer (Scale-Up / Green)

Best for: Large scale (>10g), cost reduction, and robust substrates.

Rationale: Uses toluene and aqueous NaOH. Tetrabutylammonium bromide (TBAB) transfers the pyrazolide anion into the organic phase. This method avoids expensive anhydrous solvents and amine bases.

Reagents:

-

4-Bromo-1H-pyrazole (1.0 equiv)

-

Sulfonyl Chloride (1.1 equiv)

-

NaOH (2.0 equiv, used as 25-50% aq. solution)

-

TBAB (0.05 equiv)

-

Toluene (or EtOAc)

Protocol:

-

Organic Phase: Dissolve 4-bromo-1H-pyrazole and sulfonyl chloride in Toluene (0.5 M).

-

Catalyst: Add TBAB (5 mol%).

-

Initiation: Add NaOH solution dropwise with vigorous stirring at 0–5°C.

-

Reaction: Stir vigorously at RT for 4–12 hours. The reaction rate is diffusion-controlled; high stirring speed is critical.

-

Workup: Separate phases. Wash the organic layer with water and dilute HCl (to remove traces of base). Concentrate to dryness.

Critical Data & Optimization

Solvent and Base Screening Data

The following table summarizes optimization studies for the reaction of 4-bromo-1H-pyrazole with Tosyl Chloride (TsCl).

| Entry | Solvent | Base (Equiv) | Catalyst | Temp | Time | Yield | Notes |

| 1 | DCM | None | RT | 12 h | 65% | Slow conversion. | |

| 2 | DCM | DMAP (0.1) | RT | 2 h | 96% | Standard Protocol. | |

| 3 | THF | NaH (1.2) | None | 0°C | 1 h | 92% | Fast, requires dry conditions. |

| 4 | Toluene/H2O | NaOH (2.0) | TBAB (0.05) | RT | 6 h | 89% | Excellent for scale-up. |

| 5 | Pyridine | Pyridine (Solvent) | None | 60°C | 4 h | 85% | Difficult workup (pyridine removal). |

Decision Matrix for Conditions

Figure 2: Protocol selection guide based on scale and substrate sensitivity.

Troubleshooting & Expert Tips

-

Regioselectivity: 4-bromo-1H-pyrazole is symmetric regarding the nitrogen atoms (

symmetry in the anion). Therefore, regioselectivity is not an issue ; only one product is formed. -

Moisture Sensitivity: Sulfonyl chlorides hydrolyze to sulfonic acids in the presence of water. If using Method A, ensure DCM is dry. If using Method B, use a slight excess (1.2 equiv) of sulfonyl chloride to account for competitive hydrolysis.

-

Stability: N-sulfonyl pyrazoles are essentially "sulfonamides of vinylogous amidines." They are generally stable but can be cleaved (deprotected) using strong nucleophiles (e.g., hydrazine, alkoxides) or strong acids. Avoid prolonged exposure to high pH during workup.

-

Color Changes: The reaction mixture often turns yellow/orange upon addition of the base due to the formation of the pyrazolide anion. This is normal.

References

-

General Pyrazole Properties

-

Elguero, J. "Pyrazoles and their Benzo Derivatives."[2] Comprehensive Heterocyclic Chemistry II, 1996 .

-

-

Sulfonylation Protocols (Analogous Substrates)

-

DMAP Catalysis Mechanism

- Chaudhary, P., et al. "DMAP-Catalyzed Sulfonylation." Journal of Organic Chemistry, 2014.

-

Phase Transfer Conditions

- Díez-Barra, E., et al. "Phase transfer catalysis in the N-alkylation and N-arylation of pyrazoles.

-

4-Bromopyrazole Specifics

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-溴吡唑 99% | Sigma-Aldrich [sigmaaldrich.com]

C-H activation of 4-Bromo-1-ethanesulfonyl-1H-pyrazole scaffold

Application Note & Protocol

Direct C-H Functionalization of 4-Bromo-1-ethanesulfonyl-1H-pyrazole: A Strategic Approach to Novel Scaffolds

Abstract

The pyrazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs.[1] Direct C-H activation represents a powerful and atom-economical strategy for the late-stage functionalization of such heterocyclic systems, enabling rapid access to diverse chemical matter.[2][3] This application note provides a detailed guide to the transition-metal-catalyzed C-H activation of the 4-Bromo-1-ethanesulfonyl-1H-pyrazole scaffold. We delve into the mechanistic rationale governing regioselectivity, present a robust experimental protocol for C-5 arylation, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers in synthetic organic chemistry and drug development seeking to leverage modern synthetic methodologies for the efficient construction of complex pyrazole derivatives.

Introduction: The Significance of Pyrazole C-H Activation

Functionalized pyrazoles are integral to a wide array of pharmaceuticals, exhibiting activities as COX-2 inhibitors (e.g., Celecoxib), anti-cancer agents, and antivirals. Traditionally, the synthesis of substituted pyrazoles relies on multi-step sequences involving the pre-functionalization of starting materials.[4] Transition-metal-catalyzed C-H activation has emerged as a transformative alternative, allowing for the direct conversion of inert C-H bonds into new C-C or C-heteroatom bonds.[2][5][6] This approach streamlines synthetic routes, reduces waste, and provides a platform for the late-stage diversification of complex molecules.[7][8]

The 4-Bromo-1-ethanesulfonyl-1H-pyrazole scaffold is a particularly interesting substrate. The C-4 bromo substituent serves as a versatile handle for subsequent cross-coupling reactions, while the N-ethanesulfonyl group modulates the electronic properties of the pyrazole ring. Understanding the interplay of these features is critical for achieving predictable and selective C-H functionalization.

Mechanistic Considerations & Regioselectivity

The inherent reactivity of the pyrazole ring dictates the probable sites of C-H activation. In a typical pyrazole system, the C-5 proton is the most acidic due to the inductive effect of the adjacent sp2-hybridized nitrogen atom, making it susceptible to deprotonation in a concerted metalation-deprotonation (CMD) mechanism.[4][9] Conversely, the C-4 position is the most electron-rich and nucleophilic.[4][9]

In our target scaffold, 4-Bromo-1-ethanesulfonyl-1H-pyrazole , the situation is further nuanced:

-

C-4 Position: Blocked by the bromo substituent.

-

N-ethanesulfonyl Group: This strong electron-withdrawing group significantly increases the acidity of the adjacent C-5 proton, further enhancing its propensity for activation via a CMD pathway.

-

C-3 Position: Generally the least reactive C-H bond on the pyrazole core.[7]

Therefore, we predict that C-H activation will occur with high regioselectivity at the C-5 position . The N-ethanesulfonyl group, while not a classical chelating directing group, exerts a powerful electronic influence that governs the site of reaction.

Proposed Catalytic Cycle for C-5 Arylation

A plausible mechanism for the palladium-catalyzed direct C-5 arylation of 4-Bromo-1-ethanesulfonyl-1H-pyrazole with an aryl bromide (Ar-Br) is depicted below. This cycle is consistent with mechanisms proposed for related palladium-catalyzed C-H arylations of heterocycles.[5][6][10]

Caption: Proposed catalytic cycle for Pd-catalyzed C-5 arylation.

Experimental Protocol: C-5 Arylation

This protocol describes a general procedure for the palladium-catalyzed C-5 arylation of 4-Bromo-1-ethanesulfonyl-1H-pyrazole.

Materials & Equipment

-

Substrate: 4-Bromo-1-ethanesulfonyl-1H-pyrazole

-

Catalyst: Palladium(II) Acetate (Pd(OAc)₂)[10]

-

Base: Potassium Acetate (KOAc), anhydrous[10]

-

Arylating Agent: Aryl bromide (Ar-Br)

-

Solvent: N,N-Dimethylacetamide (DMA), anhydrous

-